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Compound of Interest

Compound Name: 1,2,3-Triiodobenzene

Cat. No.: B3054506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,3-
triiodobenzene. Due to the limited availability of direct experimental data for this specific

isomer, this document leverages predicted spectroscopic data, analogies to structurally similar

compounds, and established principles of spectroscopic analysis. All predicted data is clearly

identified.

Molecular Structure and Properties
1,2,3-Triiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₃I₃.

The vicinal (adjacent) arrangement of the three large iodine atoms on the benzene ring leads to

significant steric strain, which can influence its chemical reactivity and spectroscopic properties.

[1]

Table 1: Physical and Chemical Properties of 1,2,3-Triiodobenzene
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Property Value Reference

Molecular Formula C₆H₃I₃ [2]

Molecular Weight 455.80 g/mol [2]

Exact Mass 455.7369 Da [2]

Melting Point 116 °C [3]

InChIKey
RIWAPWDHHMWTRA-

UHFFFAOYSA-N
[2]

CAS Number 608-29-7 [2]

Experimental Protocols
Synthesis of 1,2,3-Triiodobenzene
A definitive, published experimental protocol for the synthesis of 1,2,3-triiodobenzene is not

readily available. However, a common and effective method for the synthesis of tri-iodinated

benzene derivatives is the diazotization of a corresponding aniline, followed by a Sandmeyer-

type reaction with an iodide salt. The following protocol is adapted from the synthesis of the

closely related compound, 1,2,3-triiodo-5-nitrobenzene.

Protocol: Synthesis of 1,2,3-Triiodobenzene (Adapted)

Diazotization:

Dissolve 2,3-diiodoaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-

5 °C in an ice-salt bath.

Slowly add a cooled, aqueous solution of sodium nitrite (NaNO₂) dropwise while

maintaining the temperature below 10 °C.

Stir the mixture for 1-2 hours at this temperature to ensure complete diazotization.

Iodination (Sandmeyer-type Reaction):

In a separate flask, prepare a solution of potassium iodide (KI) in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate

the release of nitrogen gas and the formation of the tri-iodinated product.

Work-up and Purification:

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,

diethyl ether or dichloromethane).

Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine,

followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol

or a hexane/ethyl acetate mixture).

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Due to the symmetry of the 1,2,3-triiodobenzene molecule, the proton NMR spectrum is

expected to be relatively simple. The three protons on the benzene ring are in two different

chemical environments.

H4/H6 Protons: These two protons are chemically equivalent and are adjacent to an iodine

atom. They will appear as a doublet.

H5 Proton: This proton is situated between two iodine atoms and will appear as a triplet due

to coupling with the two adjacent H4/H6 protons.

Table 2: Predicted ¹H NMR Data for 1,2,3-Triiodobenzene
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H4, H6 7.8 - 8.0 Doublet 7.5 - 8.5

H5 7.2 - 7.4 Triplet 7.5 - 8.5

Note: The predicted chemical shifts are based on computational models and analogies with

other halogenated benzenes. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,2,3-triiodobenzene is expected to show three distinct signals

corresponding to the three different carbon environments in the molecule. The carbon atoms

directly bonded to the iodine atoms will be significantly shifted to a higher field (lower ppm

value) due to the heavy atom effect of iodine.

Table 3: Predicted ¹³C NMR Data for 1,2,3-Triiodobenzene

Carbon Predicted Chemical Shift (δ, ppm)

C1, C3 90 - 100

C2 110 - 120

C4, C6 130 - 140

C5 125 - 135

Note: These are estimated values based on data from similar compounds like 1,2,3-

trichlorobenzene and other iodinated benzenes. The heavy atom effect of iodine causes a

significant upfield shift for the directly attached carbons.[4]

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of a compound. For 1,2,3-triiodobenzene, the mass spectrum would exhibit a
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characteristic isotopic pattern due to the presence of three iodine atoms (¹²⁷I is the only stable

isotope).

Table 4: Predicted Mass Spectrometry Data for 1,2,3-Triiodobenzene

Feature Predicted Value (m/z)

Molecular Ion [M]⁺ 456

[M-I]⁺ 329

[M-2I]⁺ 202

[M-3I]⁺ 75

[C₆H₃]⁺ 75

Note: The fragmentation pattern is predicted to involve the sequential loss of iodine atoms,

which is a common fragmentation pathway for poly-iodinated compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3-triiodobenzene will show characteristic absorption bands for the

aromatic C-H and C-C stretching and bending vibrations. The C-I stretching vibrations are

expected to appear at lower frequencies, typically below 600 cm⁻¹.

Table 5: Predicted IR Absorption Bands for 1,2,3-Triiodobenzene

Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H Stretch

1600 - 1450 Aromatic C=C Stretch

1200 - 1000 Aromatic C-H In-plane Bend

900 - 675 Aromatic C-H Out-of-plane Bend

< 600 C-I Stretch
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Note: These are general ranges for substituted benzenes. The specific positions and intensities

of the peaks will be influenced by the substitution pattern.

UV-Vis Spectroscopy
The UV-Vis spectrum of 1,2,3-triiodobenzene is expected to show absorption bands

characteristic of a substituted benzene ring. The presence of the iodine atoms, which can

participate in π-conjugation, will likely cause a red shift (shift to longer wavelengths) of the

absorption maxima compared to unsubstituted benzene.

Table 6: Predicted UV-Vis Absorption Maxima for 1,2,3-Triiodobenzene

Solvent Predicted λmax (nm)

Hexane/Ethanol ~210, ~260

Note: These are estimated values. The exact λmax and molar absorptivity will depend on the

solvent used for the analysis.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis

of 1,2,3-triiodobenzene.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1,2,3-triiodobenzene.
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Logical Relationships in Spectroscopic Data
Interpretation
The interpretation of spectroscopic data relies on the logical correlation of different pieces of

information to build a coherent picture of the molecular structure.
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Caption: Logical flow for structure elucidation from spectroscopic data.

This guide provides a foundational understanding of the spectroscopic analysis of 1,2,3-
triiodobenzene. For definitive structural confirmation, the synthesis of an authentic sample and

the acquisition of experimental spectroscopic data are highly recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2,3-Triiodobenzene | 608-29-7 | Benchchem [benchchem.com]

2. 1,2,3-Triiodobenzene | C6H3I3 | CID 11845 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 1,2,3-triiodobenzene [stenutz.eu]

4. 1,2,3-Trichlorobenzene(87-61-6) 13C NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2,3-Triiodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3054506#spectroscopic-analysis-of-1-2-3-
triiodobenzene-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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